molecular formula C23H23N3O3 B2778509 benzyl 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate CAS No. 921550-57-4

benzyl 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

Cat. No.: B2778509
CAS No.: 921550-57-4
M. Wt: 389.455
InChI Key: YBGGLRDFHLONSW-UHFFFAOYSA-N
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Description

Benzyl 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an indole moiety, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate carboxylic acid derivative. This is followed by the introduction of the indole moiety via a condensation reaction. Finally, the acetate ester is formed through esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may find use in the development of new materials with unique properties, such as luminescent or conductive materials.

Mechanism of Action

The mechanism of action of benzyl 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme or interacting with a receptor to alter its signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, indole derivatives, and acetate esters. Examples include:

  • 2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole
  • Benzyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

Uniqueness

What sets benzyl 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate apart is the specific combination of functional groups, which can impart unique properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.

Properties

IUPAC Name

benzyl 2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-2-3-13-21-24-25-23(29-21)20-14-18-11-7-8-12-19(18)26(20)15-22(27)28-16-17-9-5-4-6-10-17/h4-12,14H,2-3,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGGLRDFHLONSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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